Taurocholic acid
Overview
Description
Taurocholic acid, also known as cholaic acid, cholyltaurine, or acidum cholatauricum, is a deliquescent yellowish crystalline bile acid involved in the emulsification of fats . It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with taurine .
Synthesis Analysis
Taurocholic acid (TCA) is the product of the conjugation of cholic acid with taurine . The biosynthesis of TCA increases significantly in certain conditions, such as liver cirrhosis .Molecular Structure Analysis
Taurocholic acid has a molecular formula of C26H45NO7S and an average mass of 515.703 Da . It has 11 defined stereocentres . The 3D chemical structure image of Taurocholic acid is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Taurocholic acid plays a role in human metabolism by facilitating the digestion and absorption of lipids, maintaining the dissolved state of cholesterol in bile, and inhibiting its precipitation . It also acts as a signaling molecule to regulate self-metabolism, lipid metabolism, energy balance, and glucose metabolism .Physical And Chemical Properties Analysis
Taurocholic acid is a deliquescent yellowish crystalline bile acid . It has a molar mass of 515.7058 g/mol . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 132.8±0.4 cm3 .Scientific Research Applications
1. Application in Liver Cirrhosis Research
- Summary of Application: Taurocholic acid (TCA) is found to be an active promoting factor in the progression of liver cirrhosis, not just a biomarker. This was evidenced from a human metabolomic study and in vitro experiments .
- Methods of Application: The study involved 32 cirrhotic patients and 27 healthy volunteers. Liquid chromatography tandem mass spectrometry (LC-MS) was used to determine concentrations of 12 bile acids in serum. Hepatic stellate cells (LX-2) were treated with Na+/taurocholate in different concentrations .
- Results: The study found that TCA concentration in serum of cirrhotic patients was positively associated with Child-Pugh classification. TCA increased the expression of α-SMA, type I collagen, and TLR4 in LX-2 cells .
2. Application in Biliary Damage and Liver Fibrosis Research
- Summary of Application: Taurocholic acid (TC) stimulates biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling, thereby preventing biliary damage (caused by cholinergic/adrenergic denervation) through enhanced liver angiogenesis .
- Methods of Application: Wild-type and α-CGRP−/− mice were fed with a control (BAC) or TC diet for 1 or 2 weeks. CGRP levels were measured by both ELISA kits in serum and by qPCR in isolated cholangiocytes .
- Results: The study demonstrated that TC effects on liver phenotypes are dependent on changes in the α-CGRP/CALCRL/cAMP/PKA/ERK1/2/TGF-β1/VEGF axis .
3. Application in Emulsification of Lipids/Fats
- Summary of Application: Taurocholic acid is used in the emulsification of lipids/fats. It is used for protein solubilization and in the preparation of digestive enzymes for research applications .
- Methods of Application: Taurocholic acid can be used to determine conjugated and unconjugated bile salts in serum and jejunal fluid .
- Results: The specific outcomes or quantitative data for this application are not provided in the sources .
4. Application in Cholagogue and Choleretic
- Summary of Application: Taurocholic acid is administered as a cholagogue and choleretic in medical use . A cholagogue is a medicinal agent which promotes the discharge of bile from the system, purging it downward. A choleretic is a substance that increases the volume of secretion of bile from the liver as well as the amount of solids secreted .
- Methods of Application: Taurocholic acid is administered to patients requiring increased bile production .
- Results: The specific outcomes or quantitative data for this application are not provided in the source .
5. Application in Hydrolysis to Yield Taurine
- Summary of Application: Hydrolysis of taurocholic acid yields taurine . Taurine is an organic compound that is widely distributed in animal tissues. It is a major constituent of bile and can be found in the large intestine and accounts for up to 0.1% of total human body weight .
- Methods of Application: Taurocholic acid undergoes hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule .
- Results: The hydrolysis of taurocholic acid results in the production of taurine .
6. Application in Adsorption of Bile Acids and Salts to Vegetable Fibrous Tissue
- Summary of Application: Taurocholic acid sodium salt hydrate has been used in a study to assess the adsorption of bile acids and salts to vegetable fibrous tissue .
- Methods of Application: The study involved the use of taurocholic acid sodium salt hydrate to investigate the interaction between bile acids, salts, and vegetable fibrous tissue .
- Results: The specific outcomes or quantitative data for this application are not provided in the source .
7. Application in Cellular Regulation of Hepatic Bile Acid Transport
- Summary of Application: Taurocholic acid plays a crucial role in the cellular regulation of hepatic bile acid transport . It is administered as a cholagogue and choleretic .
- Methods of Application: Taurocholic acid is used in medical applications to stimulate the discharge of bile from the system, purging it downward .
- Results: The specific outcomes or quantitative data for this application are not provided in the source .
8. Application in Commercial Use
- Summary of Application: Taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry .
- Methods of Application: Taurocholic acid is produced commercially through the processing of cattle bile .
- Results: The specific outcomes or quantitative data for this application are not provided in the source .
9. Application in Determination of Conjugated and Unconjugated Bile Salts
- Summary of Application: Taurocholic acid sodium salt hydrate has been used in a study to investigate a method for determination of conjugated and unconjugated bile salts in serum and jejunal fluid .
- Methods of Application: The study involved the use of taurocholic acid sodium salt hydrate to investigate the interaction between bile acids, salts, and vegetable fibrous tissue .
- Results: The specific outcomes or quantitative data for this application are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-HZAMXZRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145-42-6 (mono-hydrochloride salt) | |
Record name | Taurocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883259 | |
Record name | Taurocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taurocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |
Record name | TAUROCHOLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Taurocholic acid | |
Color/Form |
Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |
CAS RN |
81-24-3, 345909-26-4 | |
Record name | Taurocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Taurocholic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04348 | |
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Record name | TAUROCHOLIC ACID | |
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Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |
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Record name | Taurocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |
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Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |
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Record name | Sodium taurocholate hydrate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAUROCHOLIC ACID | |
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Record name | TAUROCHOLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Taurocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes about 125 °C, 125 °C | |
Record name | Taurocholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAUROCHOLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Taurocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.